2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 736173-14-1
VCID: VC18360975
InChI: InChI=1S/C17H14N2O3.ClH/c18-16(12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)17(15)20;/h1-10,16,20H,18H2;1H
SMILES:
Molecular Formula: C17H15ClN2O3
Molecular Weight: 330.8 g/mol

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride

CAS No.: 736173-14-1

Cat. No.: VC18360975

Molecular Formula: C17H15ClN2O3

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride - 736173-14-1

Specification

CAS No. 736173-14-1
Molecular Formula C17H15ClN2O3
Molecular Weight 330.8 g/mol
IUPAC Name 2-[amino-(3-nitrophenyl)methyl]naphthalen-1-ol;hydrochloride
Standard InChI InChI=1S/C17H14N2O3.ClH/c18-16(12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)17(15)20;/h1-10,16,20H,18H2;1H
Standard InChI Key RMLGHUJHQVOBCH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC(=CC=C3)[N+](=O)[O-])N.Cl

Introduction

Chemical Identity and Structural Features

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride belongs to the class of nitroaromatic compounds, characterized by a naphthalen-1-ol moiety linked to a 3-nitrobenzylamine group via a methyl bridge. The molecular formula is C₁₇H₁₅ClN₂O₃, with a molecular weight of 342.77 g/mol . The hydrochloride salt (Cl⁻ counterion) improves aqueous solubility, critical for experimental applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number736173-14-1
Molecular FormulaC₁₇H₁₅ClN₂O₃
Purity96%
SolubilityWater-soluble (HCl salt form) ,

The nitro group at the meta position on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity . The amino group (–NH₂) and phenolic hydroxyl (–OH) contribute to its amphoteric nature, with pKa values estimated at ~2.5 (phenolic OH) and ~8.5 (amino group) based on analogous structures .

Biochemical and Industrial Applications

Enzyme Activity Studies

The compound’s nitro group renders it a candidate for oxidoreductase assays. In crystallographic fragment screening, analogous nitroaromatic structures were used in ROS-Glo™ H₂O₂ assays to detect hydrogen peroxide generation, a byproduct of oxidase activity . For example, 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride may serve as a substrate in studies of flavin-dependent enzymes, where its oxidation could correlate with luminescent signals .

Pharmaceutical Intermediates

Structurally related compounds, such as 2-(amino-phenyl-methyl)-naphthalen-1-ol (CAS 743419-89-8), are intermediates in synthesizing kinase inhibitors and antipsychotic agents . The nitro derivative’s electron-deficient aromatic system could facilitate interactions with biological targets, though explicit pharmacological data remain unpublished.

Comparative Analysis with Analogous Compounds

Table 2: Comparison with 2-(Amino-phenyl-methyl)-naphthalen-1-ol (CAS 743419-89-8)

PropertyTarget CompoundAnalog (CAS 743419-89-8)
Molecular FormulaC₁₇H₁₅ClN₂O₃C₁₇H₁₅NO
Molecular Weight342.77 g/mol249.31 g/mol
Functional Groups–NO₂, –NH₂, –OH, Cl⁻–NH₂, –OH
SolubilityHigh (HCl salt)Moderate (free base)

The addition of the nitro group and hydrochloride salt increases molecular weight by 93.46 g/mol and enhances hydrophilicity, critical for formulation in aqueous assays , .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in enzyme-substrate interactions using X-ray crystallography .

  • Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism in preclinical models.

  • Derivatization: Explore substitutions at the nitro or amino groups to modulate bioactivity.

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